DL-Ethyl tosylalaninate

Descripción

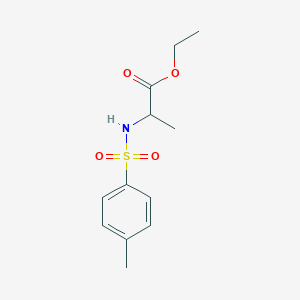

Tosyl groups are commonly used as protective groups for amines in organic synthesis. Based on analogous compounds in the evidence (e.g., DL-Alanine ethyl ester hydrochloride and DL-Phenylalanine ethyl ester ), we infer that DL-Ethyl Tosylalaninate would have the structure ethyl 2-(tosylamino)propanoate. Such derivatives are typically employed as intermediates in peptide synthesis or pharmaceutical manufacturing.

Propiedades

Fórmula molecular |

C12H17NO4S |

|---|---|

Peso molecular |

271.33 g/mol |

Nombre IUPAC |

ethyl 2-[(4-methylphenyl)sulfonylamino]propanoate |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |

Clave InChI |

RJYNKHXDNVWWHC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DL-Ethyl tosylalaninate can be synthesized through the esterification of DL-alanine with ethyl alcohol in the presence of a tosyl chloride catalyst. The reaction typically occurs under acidic conditions, which facilitate the formation of the ester bond. The general reaction scheme is as follows:

DL-Alanine+Ethyl alcohol+Tosyl chloride→DL-Ethyl tosylalaninate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of deep eutectic solvents (DES) to enhance the efficiency and yield of the reaction. DES are known for their environmentally friendly properties and can replace traditional organic solvents in the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

DL-Ethyl tosylalaninate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding DL-alanine and ethyl alcohol.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the tosyl group under mild conditions.

Major Products Formed

Hydrolysis: DL-alanine and ethyl alcohol.

Substitution: Various substituted alanine derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

DL-Ethyl tosylalaninate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other materials due to its reactivity and stability

Mecanismo De Acción

The mechanism of action of DL-Ethyl tosylalaninate involves its ability to undergo nucleophilic substitution reactions, where the tosyl group is replaced by other functional groups. This reactivity is due to the resonance stabilization of the tosyl group, making it a good leaving group . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during substitution reactions.

Comparación Con Compuestos Similares

Structural and Functional Comparison

* Note: lists the molecular weight as 118.15 g/mol, which conflicts with the expected value (153.61 g/mol) for the hydrochloride form.

Physicochemical Properties

- DL-Alanine ethyl ester hydrochloride : Melting point = 87°C; Boiling point = 127.8°C. The hydrochloride salt enhances solubility in polar solvents.

- DL-Phenylalanine ethyl ester : No explicit melting/boiling points provided, but the aromatic phenyl group likely increases hydrophobicity compared to alanine derivatives.

- DL-Ethyl 2-bromobutyrate : High lipophilicity (XLogP3 = 2.2) due to the bromine substituent; used in nucleophilic substitution reactions.

- Ethyl lactate : Low toxicity, biodegradable; boiling point ≈ 154°C, making it a versatile solvent.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: DL-Alanine ethyl ester hydrochloride is a precursor for non-natural amino acids and protease inhibitors .

- Chiral Resolution : DL-Phenylalanine ethyl ester’s stereochemistry is critical for separating enantiomers in drug development .

- Green Chemistry : Ethyl lactate’s low environmental impact drives its adoption as a solvent replacement for petroleum-derived alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.